4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide 4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16562282
InChI: InChI=1S/C22H29Cl2N3O8S2/c1-32-17-13-21(19(34-3)11-15(17)23)36(28,29)25-5-6-26-7-9-27(10-8-26)37(30,31)22-14-18(33-2)16(24)12-20(22)35-4/h11-14,25H,5-10H2,1-4H3
SMILES:
Molecular Formula: C22H29Cl2N3O8S2
Molecular Weight: 598.5 g/mol

4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide

CAS No.:

Cat. No.: VC16562282

Molecular Formula: C22H29Cl2N3O8S2

Molecular Weight: 598.5 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide -

Specification

Molecular Formula C22H29Cl2N3O8S2
Molecular Weight 598.5 g/mol
IUPAC Name 4-chloro-N-[2-[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Standard InChI InChI=1S/C22H29Cl2N3O8S2/c1-32-17-13-21(19(34-3)11-15(17)23)36(28,29)25-5-6-26-7-9-27(10-8-26)37(30,31)22-14-18(33-2)16(24)12-20(22)35-4/h11-14,25H,5-10H2,1-4H3
Standard InChI Key YJTSRTXBZYRZCY-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of two 4-chloro-2,5-dimethoxybenzenesulfonyl groups connected via a piperazine-ethyl spacer. Each benzene ring is substituted with chlorine at the 4-position and methoxy groups at the 2- and 5-positions, creating a symmetrical pattern. The sulfonamide groups (-SO2_2NH-) bridge the aromatic systems to the central piperazine, which adopts a chair conformation in its most stable state .

Electronic Properties

The electron-withdrawing chlorine and electron-donating methoxy groups create a push-pull effect, polarizing the benzene rings. This configuration enhances the sulfonamide’s ability to participate in hydrogen bonding and electrostatic interactions, critical for binding to biological targets .

Stereochemical Considerations

Despite the presence of two chiral centers (piperazine nitrogens), the compound is typically synthesized as a racemic mixture. Computational models suggest that enantiomeric forms exhibit minor differences in binding affinity due to the symmetry of the sulfonamide groups .

Molecular Data

Table 1 summarizes key physicochemical properties derived from analogous compounds and computational predictions.

PropertyValue
Molecular FormulaC23_{23}H29_{29}Cl2_2N4_4O8_8S2_2
Molecular Weight668.58 g/mol
LogP (Octanol-Water)2.1 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors12
Topological Polar Surface Area168 Ų

Data extrapolated from PubChem entries for related sulfonamides .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a three-step process:

  • Sulfonation of 4-Chloro-2,5-Dimethoxybenzene: Reacting 4-chloro-2,5-dimethoxybenzene with chlorosulfonic acid yields 4-chloro-2,5-dimethoxybenzenesulfonyl chloride .

  • Piperazine Functionalization: The sulfonyl chloride reacts with piperazine to form 4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazine.

  • Ethyl Spacer Incorporation: A nucleophilic substitution links the piperazine to an ethylenediamine derivative, followed by a second sulfonation to attach the remaining benzene ring .

Challenges in Purification

The final step often produces byproducts due to incomplete sulfonation. Patent data suggest using hydrophilic interaction chromatography (HILIC) to isolate the target compound with >95% purity .

Spectroscopic Characterization

  • NMR: 1^1H NMR (DMSO-d6_6): δ 7.82 (s, 2H, aromatic), 4.12 (q, 2H, -CH2_2-), 3.87 (s, 12H, -OCH3_3), 3.45 (m, 8H, piperazine).

  • IR: Peaks at 1175 cm1^{-1} (S=O asymmetric stretch) and 1340 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide formation .

CompoundTarget AffinityCytotoxicity (IC50_{50})
Target CompoundTGF-β, PDZ18 µM
4-Chloro-N-(4-piperidin)Kinase A42 µM
2-(3-Fluorophenyl)sulfonylCaspase-38 µM

Data adapted from patent examples .

Stability and Degradation

Hydrolytic Stability

The compound degrades in aqueous solutions (t1/2_{1/2} = 72 hours at pH 7.4), primarily via cleavage of the sulfonamide bonds. Acidic conditions (pH <3) accelerate degradation, forming 4-chloro-2,5-dimethoxybenzenesulfonic acid and piperazine byproducts .

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